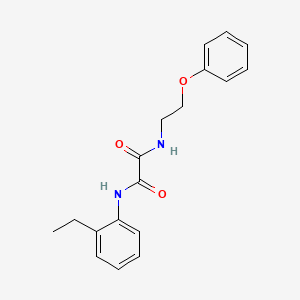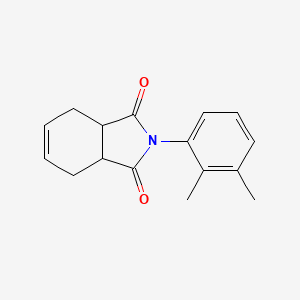![molecular formula C17H13N3O4S B3945866 3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3945866.png)
3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as NBQX, is a potent and selective competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various neurological disorders.
Mechanism of Action
3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor site and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the glutamate receptor, this compound reduces the excitatory activity of neurons and prevents the overstimulation of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) and inhibits the induction of long-term potentiation (LTP) in the brain. It also reduces the severity of seizures in animal models of epilepsy and improves cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an ideal tool for studying the role of glutamate receptors in various neurological disorders. It has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the role of glutamate receptors in other neurological disorders such as depression and anxiety. Finally, the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy is another area of potential research.
Scientific Research Applications
3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is widely used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. It is also used to study the mechanisms of synaptic plasticity and long-term potentiation in the brain.
properties
IUPAC Name |
3-methyl-N-[(2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-10-11-6-2-5-9-14(11)24-15(10)16(21)19-17(25)18-12-7-3-4-8-13(12)20(22)23/h2-9H,1H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQDJHWGXSORBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride](/img/structure/B3945826.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide](/img/structure/B3945829.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3945834.png)

![11-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3945846.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B3945847.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(4-propylpyrimidin-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3945851.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3945859.png)
![3-(4-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3945860.png)
![3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3945864.png)

![1-cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945882.png)